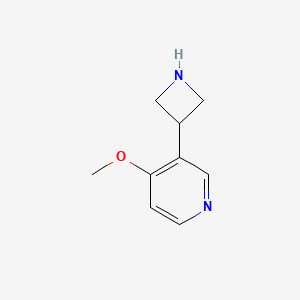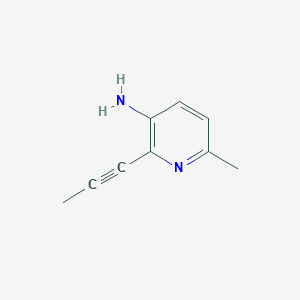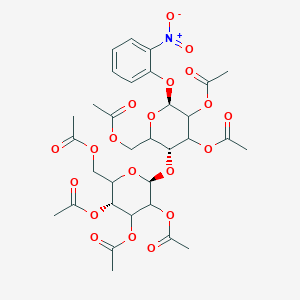
Thalidomide-O-PEG6-Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG6-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the polyethylene glycol (PEG) linker used in proteolysis-targeting chimera (PROTAC) technology . This compound is primarily used in research settings and is known for its role in targeted protein degradation, making it a valuable tool in the study of various biological processes and disease mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: Thalidomide-O-PEG6-Acid is synthesized by incorporating the Thalidomide-based cereblon ligand with a PEG linker. The synthesis involves multiple steps, including the preparation of Thalidomide derivatives and their subsequent conjugation with PEG linkers . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The compound is usually produced in solid form and requires careful handling to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions: Thalidomide-O-PEG6-Acid undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC technology, where it facilitates the targeted degradation of specific proteins .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, DCM, and DMF. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are typically conjugates with target proteins, leading to their degradation. This process is crucial for studying protein functions and developing therapeutic strategies .
科学的研究の応用
Thalidomide-O-PEG6-Acid has a wide range of scientific research applications, including:
作用機序
Thalidomide-O-PEG6-Acid exerts its effects through the targeted degradation of specific proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for studying protein functions and developing therapeutic strategies that involve the selective removal of disease-related proteins .
類似化合物との比較
Lenalidomide: Another Thalidomide analogue with immunomodulatory and anti-cancer properties.
Pomalidomide: Similar to Thalidomide and Lenalidomide, used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-O-PEG6-Acid is unique due to its incorporation of the PEG linker, which enhances its solubility and stability, making it more effective in PROTAC technology . This feature distinguishes it from other Thalidomide analogues and makes it a valuable tool in targeted protein degradation research .
特性
分子式 |
C28H38N2O13 |
|---|---|
分子量 |
610.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H38N2O13/c31-23-5-4-21(26(34)29-23)30-27(35)20-2-1-3-22(25(20)28(30)36)43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-24(32)33/h1-3,21H,4-19H2,(H,32,33)(H,29,31,34) |
InChIキー |
FIUNASRFGOHPHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)

![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)




